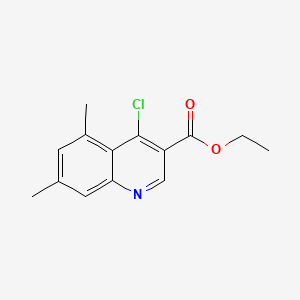

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Descripción

BenchChem offers high-quality Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIBBHSQWPMQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363157 | |

| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338954-49-7 | |

| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Spectroscopic Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to not only present the spectroscopic data but also to elucidate the underlying principles and experimental considerations essential for its accurate interpretation. This guide will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Molecular Structure and Spectroscopic Overview

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate possesses a rigid heterocyclic core, the quinoline ring system, which is substituted with two methyl groups, a chlorine atom, and an ethyl carboxylate group. These features give rise to a distinct spectroscopic fingerprint that can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The structural complexity and the presence of various functional groups necessitate a multi-faceted analytical approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of the title compound would be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for quinoline derivatives to ensure complete dissolution[1].

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.9 - 9.1 | Singlet | 1H | H2 | The proton at the 2-position of the quinoline ring is highly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom. |

| ~8.0 - 8.2 | Singlet | 1H | H8 | This aromatic proton is expected to be in the downfield region, influenced by the quinoline ring current. |

| ~7.6 - 7.8 | Singlet | 1H | H6 | This aromatic proton's chemical shift is influenced by the surrounding methyl groups and the overall aromatic system. |

| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~2.6 - 2.8 | Singlet | 3H | 5-CH₃ | The methyl group at the 5-position is attached to the aromatic ring, resulting in a characteristic chemical shift in this region. |

| ~2.4 - 2.6 | Singlet | 3H | 7-CH₃ | Similar to the 5-methyl group, this proton signal appears as a singlet in the typical range for aryl methyl groups. |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information about the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 | C=O | The carbonyl carbon of the ethyl ester is highly deshielded and appears in the characteristic downfield region for esters. |

| ~150 - 155 | C4, C8a | The carbon atom bearing the chlorine (C4) and the bridgehead carbon (C8a) are expected in this region, influenced by the electronegative chlorine and the fused ring system. |

| ~145 - 150 | C2, C7 | The C2 carbon, adjacent to the nitrogen, and the C7 carbon, substituted with a methyl group, will appear in the aromatic region. |

| ~135 - 140 | C5 | The C5 carbon, also substituted with a methyl group, is expected in this range. |

| ~120 - 130 | C4a, C6, C8 | These aromatic carbons of the quinoline ring will resonate in the typical aromatic region. |

| ~115 - 120 | C3 | The C3 carbon, attached to the carboxylate group, will be influenced by its electron-withdrawing nature. |

| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| ~20 - 25 | 5-CH₃, 7-CH₃ | The two methyl carbons attached to the aromatic ring are expected in the aliphatic region. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester appears in the upfield aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrometry Data (EI-MS):

| m/z | Ion | Rationale and Plausible Fragmentation |

| 263/265 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. |

| 218/220 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester group is a common fragmentation pathway. |

| 190/192 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ fragment. |

| 228 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile, through a gas chromatograph.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3050-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the quinoline ring. |

| ~2850-3000 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl and ethyl groups. |

| ~1720-1740 | C=O stretch | Ester | A strong absorption band characteristic of the carbonyl group in the ethyl ester. |

| ~1500-1600 | C=C and C=N stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |

| ~1200-1300 | C-O stretch | Ester | Stretching vibration of the C-O single bond in the ester functionality. |

| ~1000-1100 | C-Cl stretch | Aryl-Cl | The C-Cl stretching vibration is expected in this region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualizations

Molecular Structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Caption: Molecular structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the structure and purity of this compound. The provided protocols and predictive data, grounded in the analysis of analogous structures, offer a reliable reference for scientists working with novel quinoline derivatives, thereby accelerating research and development in associated fields.

References

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o939. Available at: [Link]

-

Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. Available at: [Link]

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Velmurugan, D., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]

-

Beilstein-Institut. (2014). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Available at: [Link]

-

Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 1-8. Available at: [Link]

-

Purdue University Graduate School. (n.d.). Synthesis and Characterization of 3H-Pyrazolo[4,3-f]quinoline Analogs. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Available at: [Link]

-

Brown, W. P. (2025). C-13 nmr spectrum of chloroethane. Doc Brown's Chemistry. Available at: [Link]

-

Khan, A., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society, 86(10), 969-982. Available at: [Link]

-

LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and development, the ability to unequivocally confirm the structure of novel synthesized molecules is paramount. Quinolines, a class of heterocyclic aromatic compounds, form the scaffold of numerous pharmacologically active agents, making their structural characterization a routine yet critical task.[1][2]

This technical guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. We will deconstruct the expected spectrum, explaining the causal factors behind chemical shifts, signal multiplicities, and coupling constants. Furthermore, this guide presents a field-proven, self-validating protocol for acquiring a high-quality spectrum, ensuring researchers can confidently replicate and verify their results.

Part 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. The structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate possesses seven distinct proton environments, each giving rise to a unique signal.

Figure 1: Molecular structure of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate with distinct proton environments highlighted by color.

The seven key proton environments are:

-

H₂: The single proton on the pyridine ring.

-

H₆: Aromatic proton on the benzene ring.

-

H₈: Aromatic proton on the benzene ring.

-

5-CH₃: Protons of the methyl group at position 5.

-

7-CH₃: Protons of the methyl group at position 7.

-

-OCH₂CH₃: Methylene protons of the ethyl ester group.

-

-OCH₂CH₃: Methyl protons of the ethyl ester group.

Part 2: Predicted ¹H NMR Spectral Analysis

The chemical environment of a nucleus dictates its resonance frequency (chemical shift).[3] Factors such as electronegativity, magnetic anisotropy of π-systems, and electron-donating/withdrawing effects of substituents all contribute to the final observed chemical shift.[4]

Aromatic Region (7.0 - 9.0 ppm)

-

H₂ (Predicted δ ≈ 8.8 - 9.0 ppm, Singlet): This proton is the most deshielded in the molecule. Its position adjacent to the electronegative nitrogen atom and within the electron-deficient pyridine ring causes a significant downfield shift. The powerful anisotropic effect of the aromatic quinoline system further enhances this deshielding. With no adjacent protons, its signal is expected to be a sharp singlet (s).

-

H₈ (Predicted δ ≈ 7.8 - 8.0 ppm, Singlet): Protons at the C8 position of the quinoline ring are typically deshielded.[5] Its chemical shift is influenced by the overall aromatic system. The adjacent C7 and C8a positions are substituted, so this proton should appear as a singlet.

-

H₆ (Predicted δ ≈ 7.4 - 7.6 ppm, Singlet): This proton is situated between two electron-donating methyl groups at positions 5 and 7. This electron donation increases the shielding compared to H₈, resulting in an upfield shift. Like H₈, its adjacent positions are substituted, leading to a singlet signal.

Aliphatic Region (1.0 - 5.0 ppm)

-

-OCH₂CH₃ (Predicted δ ≈ 4.4 - 4.6 ppm, Quartet): The methylene (-CH₂) protons are directly attached to an electronegative oxygen atom, causing a significant downfield shift into the 3.5-5.5 ppm range.[6] These two protons are split by the three adjacent methyl protons, resulting in a quartet (q) with a typical coupling constant of J ≈ 7.1 Hz.

-

5-CH₃ & 7-CH₃ (Predicted δ ≈ 2.5 - 2.7 ppm, Two Singlets): Methyl groups attached to an aromatic ring typically resonate in the 2.0-2.5 ppm range. The electron-withdrawing nature of the quinoline system will likely shift these slightly downfield. As they are in slightly different chemical environments, they are expected to appear as two distinct singlets (s).

-

-OCH₂CH₃ (Predicted δ ≈ 1.4 - 1.5 ppm, Triplet): The terminal methyl (-CH₃) protons of the ethyl group are the most shielded in the molecule. Their signal is split by the two adjacent methylene protons, resulting in a triplet (t) with J ≈ 7.1 Hz.[7]

Part 3: Data Summary and Visualization

The predicted spectral data provides a clear fingerprint for the structural verification of the target compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₂ | 8.8 - 9.0 | Singlet (s) | - | 1H |

| H₈ | 7.8 - 8.0 | Singlet (s) | - | 1H |

| H₆ | 7.4 - 7.6 | Singlet (s) | - | 1H |

| 5-CH₃ | 2.5 - 2.7 | Singlet (s) | - | 3H |

| 7-CH₃ | 2.5 - 2.7 | Singlet (s) | - | 3H |

| -OCH₂ CH₃ | 4.4 - 4.6 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ | 1.4 - 1.5 | Triplet (t) | ~7.1 | 3H |

Table 1: Predicted ¹H NMR Data for Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate.

Part 4: Experimental Protocol for Spectrum Acquisition

Adherence to a standardized and robust protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is designed to be a self-validating system.

Materials and Instrumentation

-

Compound: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (~15-20 mg)

-

Solvent: Chloroform-d (CDCl₃, 99.8 atom % D)

-

Internal Standard: Tetramethylsilane (TMS)

-

Apparatus: 5 mm NMR tube, Pasteur pipette, sample vials

-

Spectrometer: 400 MHz (or higher) FT-NMR spectrometer

Step-by-Step Procedure

-

Sample Preparation: a. Accurately weigh approximately 15 mg of the dried title compound into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. The solvent should contain 0.03% (v/v) TMS as an internal reference standard (δ = 0.00 ppm). c. Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of particulate matter. d. Transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Spectrometer Setup and Calibration: a. Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's guide. b. Insert the sample into the NMR probe. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is critical as it compensates for any magnetic field drift during the experiment. d. Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils while observing the FID or the lock signal to maximize its height and symmetry, resulting in sharp, symmetrical peaks.

-

Data Acquisition: a. Set the following standard ¹H acquisition parameters:

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the magnetization returns to equilibrium between scans, allowing for accurate integration.

- Number of Scans: 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

Data Processing: a. Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID). b. Phase-correct the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be referenced to δ 7.26 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze and assign the peaks according to their chemical shift, multiplicity, and integration values.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate provides a distinct and interpretable set of signals that are fully consistent with its proposed molecular structure. The downfield singlet for H₂, two distinct singlets for the aromatic protons H₆ and H₈, characteristic signals for the two aromatic methyl groups, and the classic quartet-triplet pattern of the ethyl ester group collectively serve as a robust confirmation of its identity. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity data, ensuring the scientific integrity of their work in the synthesis and development of novel quinoline-based compounds.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. Table 1 ¹H NMR chemical shifts of aromatic protons of compounds 8-21. Available from: [Link]

-

Effect of different substituents on 1H NMR of quinolones. Available from: [Link]

-

Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available from: [Link]

-

Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]

-

University of Wisconsin-Platteville. Spectroscopy Tutorial: Esters. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

UCL. Chemical shifts. Available from: [Link]

-

PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]

-

PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

-

PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth theoretical insights and practical experimental protocols. We will dissect the molecular structure to predict its IR spectrum, detail a robust methodology for sample analysis, and provide a thorough interpretation of the expected spectral features. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. This guide serves as a valuable resource for the structural characterization of this and similar heterocyclic compounds.

Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for the identification and structural elucidation of organic molecules.[1][2][3][4] The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds.[2][5] These vibrations occur at specific, quantized frequencies that are characteristic of the types of bonds and the overall molecular structure. Consequently, the resulting IR spectrum serves as a unique "molecular fingerprint," enabling the identification of functional groups and providing insights into the molecular architecture.[2][5][6]

In the context of drug development, the precise characterization of novel chemical entities is paramount. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a substituted quinoline, belongs to a class of compounds known for their broad pharmacological activities. A thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, purity assessment, and quality control. This guide will provide a detailed exploration of the expected IR spectral features of this molecule, grounded in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Predicted Vibrational Modes

To interpret the infrared spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a systematic analysis of its constituent functional groups is necessary. The structure comprises a substituted quinoline ring, an ethyl ester group, a chloro substituent, and two methyl groups.

Key Functional Groups and their Expected IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring (Quinoline) | C-H stretch | 3100 - 3000 | Medium |

| C=C stretch | 1600 - 1450 | Medium to Strong | |

| C-H out-of-plane bend | 900 - 675 | Strong | |

| Ethyl Ester | C=O stretch (carbonyl) | 1750 - 1735 | Strong |

| C-O stretch | 1300 - 1000 | Strong | |

| Alkyl (Ethyl & Methyl) | C-H stretch | 3000 - 2850 | Medium to Strong |

| C-H bend | 1470 - 1370 | Medium | |

| Chloro Substituent | C-Cl stretch | 850 - 550 | Medium to Strong |

This table is a synthesis of information from multiple sources.[5][7][8][9][10][11][12][13][14]

The presence of the electron-withdrawing chloro group and the ester functionality, as well as the specific substitution pattern on the quinoline ring, will influence the precise position and intensity of these absorption bands. A study on the structurally similar ethyl 4-chloro-7-iodoquinoline-3-carboxylate provides a valuable reference for the expected spectral features.[15]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a reliable method for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample such as Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. The choice of the KBr pellet method is based on its ability to produce high-resolution spectra for solid samples.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis.[16] The rationale behind this method is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.

Step-by-Step Protocol:

-

Grinding: Weigh approximately 1-2 mg of the finely powdered Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate and 100-200 mg of dry, spectroscopic grade KBr.[16] Grind the mixture thoroughly in an agate mortar and pestle for several minutes to ensure a homogenous mixture and reduce particle size.

-

Pellet Formation: Transfer the ground mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[16] This will form a thin, transparent, or translucent KBr pellet.

-

Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumental Parameters and Data Acquisition

For optimal results, the following instrumental parameters are recommended for a standard FTIR spectrometer:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Data Processing

The acquired sample spectrum should be ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary to correct for any sloping baselines.

In-depth Spectral Interpretation

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established correlation charts and a deep understanding of how molecular structure influences vibrational frequencies.

The Functional Group Region (4000 - 1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): A series of weak to medium intensity bands are expected in this region, corresponding to the C-H stretching vibrations of the quinoline ring.[8][10][14] The presence of absorption bands above 3000 cm⁻¹ is a strong indicator of aromaticity.[7][10][14]

-

Alkyl C-H Stretch (3000 - 2850 cm⁻¹): Stronger absorption bands are anticipated just below 3000 cm⁻¹, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methyl groups.[8][13][17]

-

Carbonyl C=O Stretch (~1740 cm⁻¹): A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O stretching vibration of the ethyl ester group.[7][9][11][17] The exact position of this band is sensitive to the electronic environment; conjugation with the quinoline ring may slightly lower this frequency.

-

Aromatic C=C and C=N Stretches (1600 - 1450 cm⁻¹): A series of medium to strong, sharp absorption bands will be present in this region, corresponding to the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.[5][8][10][12]

The Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule as a whole, arising from a combination of stretching and bending vibrations.[6]

-

C-O Stretches (1300 - 1000 cm⁻¹): Two strong absorption bands are expected in this region corresponding to the C-O stretching vibrations of the ester group.[9][11]

-

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic and alkyl C-H bonds will give rise to several bands in this region. The out-of-plane C-H bending vibrations of the substituted quinoline ring are particularly diagnostic and appear as strong bands between 900 and 675 cm⁻¹.[8][10]

-

C-Cl Stretch (850 - 550 cm⁻¹): A medium to strong absorption band is expected in this range due to the stretching vibration of the C-Cl bond.[8]

Visualizing the Workflow and Logic

To further clarify the experimental and interpretative processes, the following diagrams are provided.

Caption: Experimental workflow for obtaining the FTIR spectrum.

Caption: Logical flow for the interpretation of the IR spectrum.

Conclusion

The infrared spectrum of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is predicted to exhibit a series of characteristic absorption bands that are directly correlated with its molecular structure. The strong carbonyl absorption of the ester group, coupled with the distinct bands of the substituted quinoline ring and the alkyl and chloro substituents, provides a robust spectroscopic signature for this compound. By following the detailed experimental protocol and interpretation guide presented herein, researchers and drug development professionals can effectively utilize IR spectroscopy for the unequivocal identification and characterization of this important quinoline derivative.

References

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Tongue, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Slideshare. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. Available at: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333–1335. Available at: [Link]

-

ResearchGate. FTIR spectrum of quinoline derivative. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Labcompare. Pharmaceutical Infrared Spectrometers. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2018). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 23(11), 2876. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Michigan State University. Table of IR Absorptions. Available at: [Link]

-

Pharm D Guru. INFRARED SPECTROSCOPY. Available at: [Link]

-

Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). Available at: [Link]

-

Lestari, W., & Sudjarwo. (2021). Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Journal of Applied Pharmaceutical Science, 11(1), 163-171. Available at: [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. measurlabs.com [measurlabs.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mdpi.com [mdpi.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Synthesis, Properties, and Applications

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic compounds with significant therapeutic value.[1] Its versatile chemical nature and ability to interact with a wide range of biological targets have made it a focal point for drug discovery and development for over a century. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]

This technical guide focuses on a specific, highly functionalized quinoline derivative: Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate . The presence of a chlorine atom at the 4-position renders this molecule an exceptionally versatile intermediate for the synthesis of novel compounds through nucleophilic aromatic substitution. The dimethyl substitution on the benzene ring and the ethyl carboxylate group at the 3-position provide additional handles for structural modification and influence the molecule's overall physicochemical and biological properties. This guide will provide a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular emphasis on its utility for researchers and professionals in the field of drug development.

Physicochemical and Structural Characteristics

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a crystalline solid under standard conditions. A thorough understanding of its fundamental properties is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 338954-49-7 | [3] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [4] |

| Molecular Weight | 263.72 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Storage | Room Temperature, in a dry, well-sealed container | Supplier Data |

| Predicted XlogP | 3.8 | [4] |

| Predicted Monoisotopic Mass | 263.07132 Da | [4] |

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the ethyl ester moiety. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7.0-8.5 ppm). The two methyl groups at positions 5 and 7 will likely appear as singlets in the aromatic methyl region (around 2.4-2.6 ppm). The ethyl ester will be characterized by a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will be observed significantly downfield (around 165-170 ppm). The aromatic and heteroaromatic carbons will resonate in the 110-150 ppm range. The carbons of the methyl and ethyl groups will appear in the upfield region.

-

Mass Spectrometry: High-resolution mass spectrometry should reveal a molecular ion peak corresponding to the exact mass of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 264.07860.[4] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹). Aromatic C=C and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region. C-Cl stretching vibrations are typically found in the fingerprint region.

Synthesis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[5]

Step 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[6] The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced cyclization. The use of 3,5-dimethylaniline as the starting material is crucial for introducing the desired methyl groups at the 5 and 7 positions of the quinoline ring.

Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.

Detailed Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the aniline starting material.

-

After cooling, the excess diethyl ethoxymethylenemalonate and the ethanol byproduct are removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate. This intermediate is often a solid and can be used in the next step without further purification.

-

Thermal Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to reflux (approximately 250°C).

-

Carefully add the crude anilidomethylenemalonate intermediate from the previous step to the refluxing solvent in portions.

-

Maintain the reflux for 30-60 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, will precipitate out of the solution.

-

The precipitate is collected by vacuum filtration, washed with a non-polar solvent like hexane to remove the Dowtherm A, and dried. The product can be further purified by recrystallization from ethanol.

Step 2: Chlorination of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Chlorination of the 4-hydroxyquinoline intermediate to yield the final product.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is completely consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Chemical Reactivity: A Gateway to Diverse Quinoline Derivatives

The primary and most significant chemical property of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is its susceptibility to nucleophilic aromatic substitution (SₙAr) at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the ester group, combined with the good leaving group ability of the chloride, makes the C4 position highly electrophilic and prone to attack by a wide range of nucleophiles.

This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various functional groups at the 4-position, leading to a diverse library of quinoline derivatives with potentially novel biological activities.

Caption: General scheme of nucleophilic aromatic substitution on the title compound.

Representative Protocol: Synthesis of a 4-Aminoquinoline Derivative

The synthesis of 4-aminoquinolines is of particular interest due to their well-documented antimalarial and anticancer activities.[7][8]

Detailed Experimental Protocol:

-

In a sealed reaction vial, dissolve Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Add the desired amine (e.g., aniline, benzylamine, or an aliphatic amine; 1.2-2.0 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA; 1.5 equivalents).

-

Seal the vial and heat the reaction mixture at 80-120°C for 4-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery and Development

The quinoline scaffold is a recurring motif in a multitude of approved drugs and clinical candidates. The specific structural features of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate make it a promising starting point for the development of new therapeutic agents in several key areas.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[9][10][11] They have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and autophagy. The ability to easily modify the 4-position of the title compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents. For instance, the introduction of substituted anilines at the 4-position can lead to compounds that target specific signaling pathways implicated in cancer progression.

Caption: Hypothesized mechanism of anticancer activity for derivatives of the title compound.

Antimalarial and Antimicrobial Activity

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[7] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[8] Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate serves as an excellent precursor for generating libraries of novel 4-aminoquinolines with varied side chains to be screened for activity against both drug-sensitive and drug-resistant malaria parasites.[12]

Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity.[13] The title compound can be used to synthesize new quinoline-based antibiotics to combat the growing threat of antibiotic resistance.

Conclusion

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and subsequent chlorination, combined with its facile reactivity in nucleophilic aromatic substitution reactions, provides a robust platform for the generation of diverse libraries of novel quinoline derivatives. The established and potential biological activities of these derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this compound as a key intermediate for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

PubChem. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Li, R., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters. [Link]

-

El-Gamal, M. I., et al. (2019). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]

-

Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

-

Vora, J. J., et al. (2019). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Miller, R. B., et al. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Biotage. Gould Jacobs Quinoline forming reaction. [Link]

-

Zubarov, V. O., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

-

Desai, N. C., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]

- Google Patents. Process for production of 3,5-dimethyl aniline.

-

Cao, R., et al. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. Bioorganic Chemistry. [Link]

-

Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

-

Gligorijević, N., et al. (2021). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Roepe, D. E., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. [Link]

-

Nguyen, T. T., et al. (2024). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wang, K., et al. (2013). Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Li, J., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

ResearchGate. 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. [Link]

-

Kumar, D., et al. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports. [Link]

-

PubChem. 3,5-Dimethylaniline. National Center for Biotechnology Information. [Link]

-

PubChemLite. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate [cymitquimica.com]

- 4. PubChemLite - Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (C14H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. researchgate.net [researchgate.net]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. The strategic placement of a chlorine atom at the 4-position, methyl groups at the 5- and 7-positions, and an ethyl carboxylate at the 3-position imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic protocols, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, grounded in established chemical principles and data from closely related analogues. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide offers a robust framework for its handling, characterization, and application in a research and development setting.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's properties begins with its precise chemical identity.

| Identifier | Value | Source |

| Chemical Name | Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | - |

| Synonyms | 4-Chloro-5,7-dimethylquinoline-3-carboxylic acid ethyl ester | [1] |

| CAS Number | 338954-49-7 | [1] |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [1] |

| Molecular Weight | 263.72 g/mol | [1] |

The molecular structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The substituents play a critical role in defining the molecule's overall properties. The chlorine atom at the C4 position is a key reactive site, often targeted for nucleophilic substitution to introduce further chemical diversity. The methyl groups at C5 and C7 enhance lipophilicity and can influence the molecule's binding affinity to biological targets through steric interactions. The ethyl carboxylate group at C3 provides a site for potential hydrolysis or amidation and influences the compound's polarity and solubility.

Synthetic Pathway Overview

The most probable synthetic route to Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate involves a two-step process, leveraging the well-established Gould-Jacobs reaction.[2][3]

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to GSK1070916 (CAS No. 338954-49-7), a Potent and Selective Aurora B/C Kinase Inhibitor

This guide provides a comprehensive technical overview of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.

Introduction: The Significance of Targeting Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] These enzymes are crucial for orchestrating key mitotic events such as centrosome maturation, chromosome segregation, and cytokinesis.[1] Notably, Aurora A and B are frequently overexpressed in a wide array of human cancers, making them attractive targets for anticancer drug development.[1][2][3] GSK1070916 has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for Aurora B and C kinases.[3][4]

GSK1070916 is a novel, ATP-competitive inhibitor with a 7-azaindole-based chemical structure.[4][5] Its development was driven by the need for selective inhibitors to probe the distinct functions of Aurora kinases and to offer a therapeutic window by sparing Aurora A, which is involved in different mitotic processes.

Biochemical Profile and Mechanism of Action

GSK1070916 demonstrates potent and selective inhibition of Aurora B and Aurora C kinases.[6][7] It exhibits a time-dependent inhibition and an extremely slow dissociation from Aurora B, contributing to its sustained cellular activity.[4][5][8]

Causality of Selectivity: The selectivity for Aurora B/C over Aurora A is a key feature of GSK1070916, with over 250-fold greater potency for the former.[4][6] This selectivity is attributed to specific interactions within the ATP-binding pocket of the kinases. The sustained target engagement, characterized by a long residence time, means that the inhibitor's effects can persist even after the circulating drug concentration has decreased.[5][8] This property is highly desirable in a drug candidate as it can lead to more durable target inhibition in vivo.

The primary mechanism of action of GSK1070916 is the disruption of normal mitotic progression.[7] Inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), leads to defects in chromosome alignment and segregation.[9] Specifically, cells treated with GSK1070916 fail to undergo proper cytokinesis, resulting in polyploidy and eventual apoptosis.[3] A hallmark of Aurora B inhibition by GSK1070916 is the dose-dependent reduction in the phosphorylation of histone H3 at serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10][11] This biomarker is crucial for assessing the pharmacodynamic effects of the inhibitor in both in vitro and in vivo models.[10][11]

Signaling Pathway of Aurora B in Mitosis

The following diagram illustrates the central role of Aurora B in mitosis and the point of intervention for GSK1070916.

Caption: GSK1070916 inhibits Aurora B, disrupting mitotic progression and leading to apoptosis.

Quantitative Data

The following tables summarize the key quantitative metrics for GSK1070916.

Table 1: In Vitro Potency and Selectivity

| Target | Ki (nM) | IC50 (nM) | Dissociation Half-life (min) |

| Aurora B | 0.38[4][5] | 3.5[8] | >480[4][5][12] |

| Aurora C | 1.5[4][5] | 6.5[8] | 270[12] |

| Aurora A | 490[12] | 1100[8] | - |

Table 2: Cellular Activity

| Cell Line | EC50 (nM) |

| A549 (Lung Carcinoma) | 7[4][5] |

| Various Tumor Cell Lines | <10 (in over 100 lines)[3][10] |

Experimental Protocols

The following protocols are foundational for evaluating the activity of GSK1070916.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of GSK1070916 against Aurora kinases.

Principle: The assay measures the ability of the kinase to phosphorylate a specific peptide substrate in the presence of varying concentrations of the inhibitor.[8][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of GSK1070916 in 100% DMSO.[8]

-

Perform serial dilutions of GSK1070916 in DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.2, 25 mM NaCl, appropriate MgCl2 and DTT concentrations for each kinase).[12]

-

Prepare recombinant Aurora kinase (A, B, or C) complexed with its respective cofactor (e.g., TPX2 for Aurora A, INCENP for Aurora B/C).[8]

-

Prepare a solution of a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide) and ATP.[12]

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted GSK1070916 or DMSO (vehicle control).

-

Add the Aurora kinase-cofactor complex and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes).[12]

-

Terminate the reaction by adding a binding reagent that differentiates between the phosphorylated and unphosphorylated substrate.[12]

-

Read the plate using a suitable plate reader (e.g., fluorescence polarization).[12]

-

-

Data Analysis:

-

Calculate the percent inhibition for each GSK1070916 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay

This assay measures the effect of GSK1070916 on the growth of cancer cell lines.

Principle: The assay quantifies the number of viable cells after a defined period of treatment with the inhibitor.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., A549) in the appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GSK1070916 or DMSO (vehicle control).

-

Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability relative to the DMSO-treated cells.

-

Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.

Principle: Human tumor cells are implanted in immunocompromised mice, and the effect of GSK1070916 on tumor growth is monitored.

Step-by-Step Methodology:

-

Animal Model:

-

Treatment:

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Analysis:

-

Data Analysis:

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel kinase inhibitor like GSK1070916.

Caption: A streamlined workflow for the preclinical evaluation of GSK1070916.

Clinical Development

A Phase 1 clinical trial has been completed to assess the safety, tolerability, and pharmacokinetics of GSK1070916 in patients with advanced solid tumors (NCT01118611).[2][6]

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant preclinical antitumor activity. Its well-characterized mechanism of action and the availability of a robust pharmacodynamic biomarker make it an invaluable tool for cancer research. The insights gained from studies with GSK1070916 continue to inform our understanding of the role of Aurora kinases in tumorigenesis and the development of targeted cancer therapies.

References

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1543-1552. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]

-

Anderson, K., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. American Association for Cancer Research. [Link]

-

ResearchGate. (n.d.). Pharmacodynamic effects and concentrations of GSK1070916. Retrieved from [Link]

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

-

Lai, C. Y., & Midgley, C. A. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 123-133. [Link]

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed, 20420387. [Link]

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

-

Massive Bio. (2023, November 23). Aurora B C Kinase Inhibitor Gsk1070916a. Retrieved from [Link]

-

Falchook, G. S., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 7, 286. [Link]

Sources

- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 2. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. massivebio.com [massivebio.com]

- 8. portlandpress.com [portlandpress.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Purity Analysis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Recognizing that the integrity of advanced pharmaceutical intermediates is paramount, this document moves beyond procedural recitation to explain the scientific rationale behind a multi-faceted, orthogonal approach to purity assessment. We will explore a probable synthetic route to anticipate potential impurities, detail the development and validation of a primary HPLC-UV method, and describe the synergistic use of LC-MS and NMR spectroscopy for definitive impurity identification and structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights to ensure the highest standards of material quality.

Introduction: The Imperative for Purity

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a highly functionalized derivative, engineered as a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, while the ester and methyl groups allow for further structural modifications.

The purity of such an intermediate is not a mere quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which are any components that are not the defined chemical entity, can arise from starting materials, intermediates, by-products, or degradation.[2] These impurities can possess their own pharmacological or toxicological profiles, potentially leading to adverse effects or reduced therapeutic efficacy in the final API.[3] Therefore, a robust, scientifically-grounded analytical strategy is essential to detect, identify, and quantify these impurities, ensuring the material is fit for its intended purpose.

Strategic Foundation: Synthesis Foretells Impurities

A logical purity analysis begins with a deep understanding of the synthetic pathway, as it is the primary source of potential process-related impurities.[4] A highly plausible and efficient method for constructing the substituted quinoline core is the Gould-Jacobs reaction .[5][6]

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages:

-

Gould-Jacobs Cyclization: Condensation of 3,5-dimethylaniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature thermal cyclization. This reaction forms the core quinoline ring system, yielding the intermediate, Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate.[7][8]

-

Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]

Anticipated Impurity Profile

Based on this pathway, a profile of potential impurities can be predicted, guiding the development of specific analytical methods.

-

Starting Materials:

-

I-1: 3,5-Dimethylaniline (unreacted)

-

I-2: Diethyl (ethoxymethylene)malonate (DEEM) (unreacted)

-

-

Intermediates:

-

I-3: Diethyl 2-((3,5-dimethylphenylamino)methylene)malonate (the acyclic condensation intermediate).[7]

-

I-4: Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (the immediate precursor, resulting from incomplete chlorination).

-

-

By-products:

-

I-5: Isomeric quinoline structures (potential, though less likely with a symmetrical aniline).

-

I-6: Products of hydrolysis (e.g., the corresponding carboxylic acid if the ethyl ester is cleaved).

-

-

Reagents & Solvents:

-

Residual solvents used in synthesis and purification (e.g., Dowtherm A, acetonitrile, dichloromethane).

-

Residual chlorinating agents or their by-products.

-

Orthogonal Analytical Strategy: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment.

Caption: Overall workflow for purity analysis.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the cornerstone of purity analysis for aromatic compounds like quinolines. It excels at separating compounds with different polarities and quantifying them accurately.

Causality Behind Method Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for the relatively nonpolar quinoline ring system.

-

Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is ideal. The formic acid helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks. The gradient allows for the effective elution of both more polar (early-eluting) and more nonpolar (late-eluting) impurities.[11][12]

-

Detection: The conjugated aromatic system of the quinoline core exhibits strong UV absorbance, making a UV detector highly sensitive for this analysis.[13] A Diode Array Detector (DAD) is preferred as it can acquire spectra across a range of wavelengths, helping to distinguish between impurities and assess peak purity.

Detailed Protocol: HPLC-UV Purity Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, 254 nm (primary), scan range 210-400 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.